molecular formula C13H17F3N2O4S B14185806 Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1) CAS No. 918812-55-2

Trifluoroacetic acid--1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1)

Cat. No.: B14185806
CAS No.: 918812-55-2
M. Wt: 354.35 g/mol
InChI Key: NQTYVPDBACWTPY-UHFFFAOYSA-N
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Description

Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine (1/1) is a complex organic compound that combines the properties of trifluoroacetic acid and a sulfonyl-substituted pyrrolidine derivative

Properties

CAS No.

918812-55-2

Molecular Formula

C13H17F3N2O4S

Molecular Weight

354.35 g/mol

IUPAC Name

(2-pyrrolidin-1-ylsulfonylphenyl)methanamine;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C11H16N2O2S.C2HF3O2/c12-9-10-5-1-2-6-11(10)16(14,15)13-7-3-4-8-13;3-2(4,5)1(6)7/h1-2,5-6H,3-4,7-9,12H2;(H,6,7)

InChI Key

NQTYVPDBACWTPY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=CC=C2CN.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine typically involves the reaction of trifluoroacetic acid with 1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine. The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the reaction. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Sulfonyl-substituted compounds: Compounds with sulfonyl groups, such as sulfonamides and sulfonylureas.

Uniqueness

Trifluoroacetic acid–1-[2-(pyrrolidine-1-sulfonyl)phenyl]methanamine is unique due to the presence of both trifluoroacetic acid and sulfonyl-substituted pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

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